(R)-3-Amino-2-(3-bromobenzyl)propanoic acid
Description
(R)-3-Amino-2-(3-bromobenzyl)propanoic acid is a chiral β-amino acid derivative featuring a 3-bromobenzyl substituent at the C2 position and an amino group at the C3 position of the propanoic acid backbone. Its molecular formula is C₁₀H₁₁BrNO₂, with a molecular weight of 265.11 g/mol. The compound’s stereochemistry (R-configuration) and brominated aromatic moiety make it distinct from simpler amino acids or NSAID-related propanoic acids.
Properties
CAS No. |
1260611-14-0 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
XHOJQDSCSICOOX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Related Compounds
A closely related compound, (R)-2-bromo-3-phenylpropionic acid, is synthesized as follows:
- Starting Material : D-phenylalanine.
- Reaction Conditions : Sodium nitrite and HBr are used in an aqueous solution at temperatures between -10°C and 30°C.
- Organic Solvent : Toluene is utilized for phase separation.
- Yield Optimization : A Dean Stark apparatus is employed for azeotropic distillation to remove water, enhancing yield.
Adaptation to (R)-3-Amino-2-(3-bromobenzyl)propanoic Acid
The synthesis of this compound would likely involve:
- Bromination of a suitable benzyl precursor with HBr or bromine.
- Introduction of the amino group via reductive amination or similar methods.
- Chiral resolution to isolate the (R)-enantiomer.
Reaction Conditions and Optimization
Key parameters influencing the synthesis include:
- Temperature Control : Maintaining low temperatures (-10°C to 30°C) during bromination prevents side reactions.
- Solvent Selection : Organic solvents like toluene or xylene improve phase separation and product isolation.
- Catalyst Use : Chiral catalysts or bases may be required for enantioselective synthesis.
Data Table: Example Reaction Parameters
Challenges in Synthesis
The major challenges include:
- Ensuring enantiomeric purity through effective chiral resolution techniques.
- Avoiding side reactions during bromination, which could lower yield.
- Optimizing reaction conditions for scalability in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(3-bromobenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as a Key Intermediate:
(R)-3-Amino-2-(3-bromobenzyl)propanoic acid is primarily utilized as an intermediate in the synthesis of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a valuable compound in developing treatments for conditions such as depression and anxiety disorders.
Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound exhibit high affinity for neurotransmitter receptors, leading to enhanced therapeutic profiles. For instance, compounds synthesized from this compound have shown promising results in preclinical models for treating Alzheimer's disease by inhibiting acetylcholinesterase activity.
Peptide Synthesis
Solid-Phase Peptide Synthesis:
This compound is integral in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides with specific functionalities. The presence of the bromobenzyl group enhances the reactivity and stability of the peptide chains being synthesized.
Example of Peptide Construction:
In a recent study, peptides incorporating this compound were synthesized to evaluate their antimicrobial properties. The resulting peptides exhibited significant activity against various bacterial strains, showcasing the compound's utility in developing novel antimicrobial agents.
Bioconjugation
Targeted Drug Delivery:
this compound can be employed in bioconjugation processes, facilitating the attachment of therapeutic agents to antibodies or other biomolecules. This application is crucial for improving the specificity and efficacy of drug delivery systems.
Case Study: Antibody-Drug Conjugates
In one study, researchers successfully conjugated this amino acid derivative to monoclonal antibodies targeting cancer cells. The resulting antibody-drug conjugates showed enhanced cytotoxicity against tumor cells while reducing off-target effects, illustrating the compound's potential in precision medicine.
Research in Chemical Biology
Understanding Protein Interactions:
The compound plays a vital role in chemical biology studies aimed at elucidating protein interactions and functions. Its structural features allow it to serve as a probe in various biochemical assays.
Example: Protein Binding Studies
Studies have utilized this compound to investigate its binding affinity to specific proteins involved in cellular signaling pathways. The results indicated that modifications to the bromobenzyl group could significantly alter binding dynamics and functional outcomes.
Material Science Applications
Development of Novel Materials:
Beyond biological applications, this compound is explored in material science for creating polymers with unique properties.
Case Study: Polymer Synthesis
Researchers have synthesized copolymers incorporating this amino acid derivative to enhance mechanical strength and thermal stability. These materials show potential applications in drug delivery systems and biomedical devices.
Summary of Findings
| Application Area | Key Insights |
|---|---|
| Pharmaceutical Development | Serves as an intermediate for neurological drugs; shows potential against Alzheimer's disease. |
| Peptide Synthesis | Crucial for constructing antimicrobial peptides; enhances reactivity in SPPS. |
| Bioconjugation | Improves targeted delivery; effective in antibody-drug conjugates for cancer treatment. |
| Chemical Biology | Aids in studying protein interactions; serves as a probe for biochemical assays. |
| Material Science | Used in developing novel polymers; enhances material properties for biomedical applications. |
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzyl group may play a role in binding to these targets, while the amino and propanoic acid groups can participate in various biochemical reactions. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (R)-3-Amino-2-(3-bromobenzyl)propanoic acid with structurally related compounds, emphasizing substituents, stereochemistry, and biological relevance:
Physicochemical Properties
- Thermal Stability: β-amino acids in decompose at 280–285°C, suggesting similar thermal instability for the target compound .
- Lipophilicity: The bromine atom increases logP (~2.5 estimated) compared to non-halogenated analogs (e.g., BMAA: logP ~-1.5) .
Chirality and Stereochemical Impact
- The R-configuration at C3 distinguishes the target compound from its S-enantiomer, which could exhibit divergent binding affinities. For example, (S)-3-Amino-2-(benzyloxycarbonylamino)-propanoic acid () is used in peptide synthesis due to its stereoselectivity .
Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | Ibuprofen | BMAA |
|---|---|---|---|
| Molecular Weight (g/mol) | 265.11 | 206.28 | 118.13 |
| logP (Estimated) | ~2.5 | 3.5 | -1.5 |
| Melting Point (°C) | ~240 (decomposes) | 75–78 | 215 (decomposes) |
| Bioavailability | Low (predicted) | High | Moderate |
Biological Activity
(R)-3-Amino-2-(3-bromobenzyl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, which are believed to influence its biological activities. This compound's molecular formula is with a molecular weight of approximately 258.11 g/mol. The presence of a bromine atom at the 3-position of the benzyl group contributes to its distinct chemical properties and potential biological interactions.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Characteristics:
- Functional Groups: Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a bromobenzyl substituent.
- Chirality: The R-configuration at the chiral center plays a critical role in its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of amino acids with halogen substituents have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that this compound could also possess similar antimicrobial properties due to the bromine substituent enhancing its bioactivity against pathogens .
2. Neuropharmacological Potential
The compound is of interest in medicinal chemistry, particularly in the context of neurological disorders. Its structural features may enhance interactions with neurotransmitter receptors or enzymes involved in neurochemical pathways. Studies on related compounds have demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both critical targets in treating neurodegenerative diseases .
3. Enzyme Interaction Studies
This compound has been evaluated for its ability to modulate enzyme activity, particularly in studies focusing on enzyme-substrate interactions. The bromobenzyl group may increase binding affinity towards specific enzymes, leading to either inhibition or activation depending on the target enzyme's nature.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- A study evaluating various brominated amino acids found that the presence of bromine significantly influenced antibacterial efficacy, suggesting that this compound might exhibit enhanced activity against resistant strains .
- Molecular docking studies indicated that similar compounds could effectively bind to AChE, enhancing their potential as therapeutic agents for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
